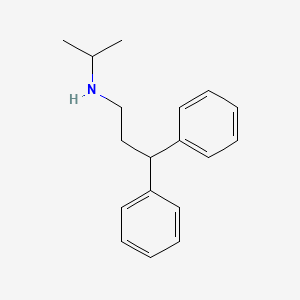

N-isopropyl-3,3-diphenylpropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H23N |

|---|---|

Molecular Weight |

253.4 g/mol |

IUPAC Name |

3,3-diphenyl-N-propan-2-ylpropan-1-amine |

InChI |

InChI=1S/C18H23N/c1-15(2)19-14-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3 |

InChI Key |

GOWODCABYVSYPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of N Isopropyl 3,3 Diphenylpropan 1 Amine

Systematic IUPAC Naming and Synonyms

The unequivocally recognized name for a chemical compound under the standards of the International Union of Pure and Applied Chemistry (IUPAC) is derived from a systematic set of rules. For N-isopropyl-3,3-diphenylpropan-1-amine, the IUPAC name is constructed by identifying the parent hydrocarbon chain and the substituents attached to it. The parent chain is a three-carbon propane (B168953) chain. An amine group is attached to the first carbon, making it a propan-1-amine. This amine group is substituted with an isopropyl group. Furthermore, two phenyl groups are attached to the third carbon of the propane chain. Therefore, the systematic IUPAC name is N-(propan-2-yl)-3,3-diphenylpropan-1-amine .

While this systematic name provides a precise structural description, a variety of synonyms may be encountered in scientific literature and chemical databases for this compound and its close structural relatives. These synonyms can be based on older nomenclature systems or derived from the names of parent compounds. For instance, the core structure, 3,3-diphenylpropan-1-amine, is a recognized chemical entity. wikipedia.orgnist.govnih.gov Derivatives of this parent compound are often named accordingly. It is crucial for researchers to be familiar with these alternative names to ensure comprehensive information retrieval from diverse sources.

| Compound Name | Type |

| N-(propan-2-yl)-3,3-diphenylpropan-1-amine | Systematic IUPAC Name |

| This compound | Common Name |

| 3,3-Diphenyl-N-(1-methylethyl)propan-1-amine | Synonym |

Stereoisomeric Forms and Enantiomeric Purity in Research

The molecular structure of this compound contains a chiral center. The third carbon atom of the propan-1-amine backbone, which is bonded to two phenyl groups, a hydrogen atom, and the rest of the carbon chain, is a stereocenter. Consequently, the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-N-isopropyl-3,3-diphenylpropan-1-amine and (S)-N-isopropyl-3,3-diphenylpropan-1-amine.

The existence of these stereoisomers is a critical consideration in chemical research, as enantiomers can exhibit distinct biological activities and pharmacological properties. Although specific research detailing the differential effects of the individual enantiomers of this compound is not extensively documented in publicly available literature, the principle of stereoselectivity is well-established for related diphenylpropylamine derivatives. nih.gov For these related compounds, it has been demonstrated that the spatial arrangement of the molecule plays a significant role in its interaction with biological targets. nih.gov

In a research setting, the use of a racemic mixture (an equal mixture of both enantiomers) versus an enantiomerically pure compound can lead to significantly different outcomes. Therefore, the synthesis and separation of individual enantiomers are often crucial steps in the investigation of chiral molecules. The enantiomeric purity, typically expressed as enantiomeric excess (e.e.), is a measure of the purity of a sample containing a single enantiomer. High enantiomeric purity is often a prerequisite for detailed pharmacological and toxicological studies.

The separation of enantiomers can be achieved through various techniques, including chiral chromatography. google.com Chiral High-Performance Liquid Chromatography (HPLC) is a common method used to separate and quantify the enantiomers in a mixture, allowing for the determination of enantiomeric purity. google.com The synthesis of a single enantiomer, known as asymmetric synthesis, is another important strategy employed in chemical research to obtain enantiomerically pure compounds.

While detailed research findings on the specific stereoisomeric forms of this compound are limited, the foundational principles of stereochemistry dictate that it exists as a pair of enantiomers. The importance of enantiomeric purity in the broader class of diphenylpropylamines underscores the necessity of considering the stereochemical aspects of this compound in any research application.

Synthetic Methodologies for N Isopropyl 3,3 Diphenylpropan 1 Amine and Analogues

Carbon-Nitrogen Bond Formation Strategies

The final step in synthesizing N-isopropyl-3,3-diphenylpropan-1-amine, or the introduction of the N-isopropyl group to an existing backbone, relies on fundamental carbon-nitrogen bond-forming reactions. The two most prominent strategies are reductive amination and direct alkylation of a primary amine.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. mdpi.comresearchgate.net In the context of this compound, this approach would typically involve the reaction of 3,3-diphenylpropanal (B2737569) with isopropylamine.

The reaction proceeds in two main stages. First, the primary amine (isopropylamine) reacts with the aldehyde (3,3-diphenylpropanal) to form an imine intermediate through nucleophilic addition followed by dehydration. In the second stage, the imine is reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of catalyst is crucial for the efficiency of catalytic hydrogenation, with palladium, nickel, or cobalt-based catalysts often being used. mdpi.commdpi.comresearchgate.net The general mechanism involves the dehydrogenation of an alcohol to an aldehyde/ketone, coupling with an amine to form an imine, and subsequent hydrogenation of the imine. researchgate.net

Table 1: Key Parameters in Reductive Amination

| Parameter | Options | Considerations |

| Carbonyl Precursor | 3,3-Diphenylpropanal | Availability and stability |

| Amine Source | Isopropylamine | Reactivity and potential for side reactions |

| Reducing Agent | NaBH₄, NaBH₃CN, H₂/Catalyst (e.g., Pd/C, Raney Ni) | Selectivity, reaction conditions, cost |

| Solvent | Methanol, Ethanol, Dichloromethane | Solubility of reactants, compatibility with reducing agent |

| Temperature | Room temperature to elevated temperatures | Reaction rate and selectivity |

Alkylation Reactions of Primary Amine Precursors

An alternative and direct method for forming the C-N bond is the N-alkylation of the primary amine precursor, 3,3-diphenylpropan-1-amine. rsc.org This method involves the reaction of the primary amine with an isopropylating agent, typically an isopropyl halide such as 2-bromopropane (B125204) or 2-iodopropane.

This reaction is a nucleophilic substitution where the nitrogen atom of the primary amine attacks the electrophilic carbon of the isopropyl halide. A base is generally required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. However, a significant challenge in this approach is controlling the degree of alkylation. Overalkylation can occur, leading to the formation of the tertiary amine (N,N-diisopropyl-3,3-diphenylpropan-1-amine) and even quaternary ammonium (B1175870) salts.

To achieve selective mono-alkylation, specific reaction conditions can be optimized. google.comusf.edu This includes the careful choice of base, solvent, and reaction temperature. The use of cesium bases, such as cesium hydroxide, has been shown to promote selective mono-N-alkylation. google.comusf.edu Another strategy involves using the hydrobromide salt of the primary amine to control the concentration of the free amine available for reaction. rsc.org

Precursor Synthesis Routes

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors, namely 3,3-diphenylpropan-1-amine.

Synthesis of 3,3-Diphenylpropan-1-amine

The primary amine, 3,3-diphenylpropan-1-amine, serves as a crucial building block. nih.gov Several synthetic routes to this intermediate have been established, often starting from commercially available materials.

One prominent method begins with cinnamonitrile (B126248) and benzene. google.com These starting materials undergo a Friedel-Crafts alkylation reaction to form 3,3-diphenylpropionitrile. The nitrile group is then reduced to a primary amine via catalytic hydrogenation, yielding 3,3-diphenylpropan-1-amine. Various transition metal catalysts can be used for the hydrogenation step, including nickel or palladium-based systems. google.com

Another well-established route starts from cinnamic acid and benzene. google.comgoogle.com Similar to the cinnamonitrile route, a Friedel-Crafts reaction produces 3,3-diphenylpropionic acid. The carboxylic acid is then converted to the primary amine. This conversion can be achieved through multiple steps, such as conversion to an acid chloride, followed by reaction with an amine to form an amide, which is then reduced. google.com A more direct approach involves the reduction of the carboxylic acid to the corresponding alcohol, 3,3-diphenylpropanol, which can then be converted to the amine. google.com

Table 2: Comparison of Precursor Synthesis Routes

| Starting Materials | Key Intermediates | Key Reactions | Advantages |

| Cinnamonitrile, Benzene | 3,3-Diphenylpropionitrile | Friedel-Crafts Alkylation, Catalytic Hydrogenation | Efficient conversion of nitrile to amine |

| Cinnamic Acid, Benzene | 3,3-Diphenylpropionic Acid | Friedel-Crafts Alkylation, Amide formation/reduction or Alcohol formation/amination | Utilizes readily available starting materials |

Derivatization Pathways to N-isopropyl Analogues

Once the primary amine precursor, 3,3-diphenylpropan-1-amine, is obtained, it can be derivatized to the target N-isopropyl analogue using the alkylation strategies previously discussed (Section 3.1.2). The reaction involves treating 3,3-diphenylpropan-1-amine with an isopropylating agent like 2-bromopropane in the presence of a suitable base and solvent.

For instance, a procedure analogous to the synthesis of the N-methyl derivative could be employed. This would involve reacting 3,3-diphenylpropan-1-amine with acetone (B3395972) in a reductive amination process. Alternatively, direct alkylation with an isopropyl halide under controlled conditions would yield the desired product.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, cost-effectiveness, and environmental footprint of the synthesis, advanced techniques and optimization strategies are continuously being developed. For the synthesis of this compound and its analogues, this includes the development of one-pot procedures and the optimization of reaction parameters.

Optimization of reaction conditions is another key area of research. This includes screening different catalysts, solvents, bases, and temperature profiles to maximize the yield and selectivity of each step. For alkylation reactions, controlling the stoichiometry of the reactants and the choice of base is critical to prevent overalkylation. researchgate.net For reductive amination, the development of more active and selective catalysts can lead to milder reaction conditions and higher product purity.

One-Pot Synthesis Protocols

Furthermore, an improved, cost-effective, and scalable one-pot synthesis has been developed for N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, a key intermediate for the synthesis of Tolterodine. This process involves the reaction of 3,4-dihydro-6-methyl-4-phenylcoumarin with diisopropylamine (B44863) in the presence of acetic acid. The reaction proceeds via the ring opening of the dihydrocoumarin (B191007) by the amine. Researchers have investigated the effect of various solvents on the reaction yield, as detailed in the table below.

| Entry | Coumarin | Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3,4-dihydro-6-methyl-4-phenylcoumarin | Diisopropylamine | Diisopropylether | Room Temperature | 53 |

| 2 | 3,4-dihydro-6-methyl-4-phenylcoumarin | Diisopropylamine | Toluene | 110 | 45 |

| 3 | 3,4-dihydro-6-methyl-4-phenylcoumarin | Diisopropylamine | Xylene | 110 | 42 |

| 4 | 3,4-dihydro-6-methyl-4-phenylcoumarin | Diisopropylamine | Acetonitrile (B52724) | 110 | 35 |

| 5 | 3,4-dihydro-6-methyl-4-phenylcoumarin | Diisopropylamine | Dimethylformamide | 110 | 25 |

The reduction of the resulting amide can then yield the corresponding amine. This approach highlights the potential for developing efficient one-pot syntheses for a range of N-alkyl-3-aryl-3-phenylpropylamines.

Stereoselective Synthesis Methodologies

The development of stereoselective methods for the synthesis of chiral, non-racemic amines is of significant interest in medicinal chemistry, as the biological activity of a compound often resides in a single enantiomer. For this compound, the stereocenter would be at the carbon atom bearing the two phenyl groups if they were differentially substituted, or if a chiral center is introduced elsewhere in the molecule.

One of the most effective strategies for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide. This methodology typically involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-sulfinyl imine, followed by diastereoselective addition of a nucleophile to the imine. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched primary amine. For the synthesis of this compound, a potential route could involve the asymmetric reduction of a suitable N-sulfinyl ketimine precursor.

Another approach to stereoselective synthesis involves the asymmetric addition of a chiral lithium amide to an α,β-unsaturated ester. The stereochemistry of the newly formed center is controlled by the chirality of the amine used to generate the lithium amide. While not directly applied to this compound, this method provides a pathway to chiral 1,3-diamines that could be adapted for the synthesis of related chiral structures.

Furthermore, the asymmetric synthesis of the related compound Tolterodine, which is (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine, underscores the importance of stereocontrolled synthesis in this class of compounds. The development of a stereoselective synthesis for this compound would likely draw upon these established principles of asymmetric synthesis.

Functionalization and Derivatization Studies

Functionalization and derivatization of the this compound scaffold are crucial for exploring structure-activity relationships (SAR) and for the development of analogues with improved properties. The core structure presents several sites for modification, including the phenyl rings, the propyl chain, and the isopropyl group on the nitrogen atom.

Studies on related 3,3-diphenylpropylamine (B135516) derivatives have shown that N-substitution significantly influences their biological activity. For instance, the synthesis of a series of N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides, which are structurally distinct but conceptually related in terms of N-functionalization, has led to the discovery of potent analgesics. This suggests that modification of the N-isopropyl group in this compound with larger or more complex substituents could be a fruitful area of investigation.

Derivatization can also be achieved through C-H amination, a powerful tool for introducing nitrogen-containing functional groups at previously unfunctionalized positions. This technique could potentially be used to introduce amine or related functionalities on the phenyl rings or the propyl backbone of this compound, leading to novel derivatives.

Furthermore, SAR studies on 3-phenylcoumarin-based compounds, which share a 3-phenyl structural motif, have demonstrated that substitutions on the phenyl ring can significantly impact biological activity. By analogy, the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl rings of this compound could be explored to modulate its properties. Such derivatization is often guided by the need to understand and optimize the interaction of the molecule with its biological target.

Structural Elucidation and Conformational Analysis in Academic Research

Spectroscopic Techniques for Structural Confirmation

There is no publicly available information on the use of spectroscopic techniques, such as infrared (IR) or mass spectrometry (MS), for the structural confirmation of N-isopropyl-3,3-diphenylpropan-1-amine.

X-ray Crystallography for Molecular Conformation Studies

No crystallographic data for this compound has been deposited in scientific databases. Therefore, its solid-state molecular conformation and crystal structure are currently unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed proton (¹H) or carbon-¹³ (¹³C) NMR spectral data and their assignments for this compound are not available in the scientific literature.

Computational Chemistry and Theoretical Investigations of N Isopropyl 3,3 Diphenylpropan 1 Amine

Molecular Docking and Ligand-Target Interaction Modeling

Currently, there is a notable absence of publicly available research specifically detailing the molecular docking and ligand-target interaction modeling of N-isopropyl-3,3-diphenylpropan-1-amine. While computational methods are broadly applied to amine and diphenylpropane derivatives to explore their interactions with biological targets, studies focusing on this particular compound have not been identified in a comprehensive review of scientific literature. The general approach for similar molecules involves using computational software to predict the binding orientation and affinity of the ligand within the active site of a protein. This process is crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.

Quantum Chemical Calculations and Electronic Structure Analysis

No specific quantum chemical calculations or detailed electronic structure analyses for this compound are available in published scientific literature. Such studies, when conducted, typically employ methods like Density Functional Theory (DFT) to investigate the molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and the distribution of electron density. This information provides insights into the molecule's stability, reactivity, and potential for intermolecular interactions.

Molecular Dynamics Simulations and Conformational Landscape Analysis

A review of scientific databases indicates that molecular dynamics (MD) simulations specifically investigating the conformational landscape of this compound have not been reported. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For flexible molecules like this compound, these simulations could reveal the preferred three-dimensional structures (conformers) and the energy barriers between them, which is essential for understanding its interaction with biological systems.

Prediction of Reactivity and Mechanistic Insights

There is no available research focused on the computational prediction of reactivity or the elucidation of reaction mechanisms involving this compound. Theoretical studies in this area would typically utilize quantum chemical calculations to map potential energy surfaces for various reactions, identify transition states, and calculate activation energies. This would provide a deeper understanding of its chemical behavior and potential metabolic pathways.

Biological Activities and Molecular Mechanisms of Action Preclinical Research

Glucocorticoid Receptor Pathway Modulation

Preclinical research has identified analogues of N-isopropyl-3,3-diphenylpropan-1-amine that function as modulators of the glucocorticoid receptor (GR). Specifically, a series of 2,2-dimethyl-3,3-diphenyl-propanamides have been investigated as novel, nonsteroidal GR modulators. medchemexpress.com These studies provide insight into the potential for this chemical class to influence the glucocorticoid signaling pathway.

The mechanism by which these related compounds may sensitize cells to glucocorticoids like dexamethasone (B1670325) lies in their nature as "dissociated" agonists. Glucocorticoid actions are typically mediated through two primary pathways: transactivation and transrepression. Transactivation, which involves the direct binding of the GR to DNA, is associated with many of the metabolic side effects of glucocorticoids. In contrast, transrepression, which involves the GR interfering with other transcription factors (like NF-κB and AP-1), is responsible for the desired anti-inflammatory effects. medchemexpress.com

Compounds derived from the 3,3-diphenylpropane scaffold have been shown to selectively favor the transrepression pathway over the transactivation pathway. medchemexpress.com For example, in cellular assays, certain 4-hydroxyphenyl propanamide derivatives displayed significant agonist activity in GR-mediated transrepression while showing reduced activity in GR-mediated transactivation. medchemexpress.com This selective modulation suggests a mechanism for enhancing the anti-inflammatory effects of endogenous or exogenous glucocorticoids without proportionally increasing the activity of pathways linked to adverse effects, effectively sensitizing the system to the therapeutic actions of drugs like dexamethasone.

The principle of synergy with glucocorticoids involves selectively amplifying their anti-inflammatory activity without affecting the cellular networks that mediate adverse effects. nih.gov The dissociated activity profile of 3,3-diphenylpropane analogues demonstrates a strong potential for such synergy. In preclinical animal models, select propanamide derivatives demonstrated anti-inflammatory activity comparable to the potent glucocorticoid prednisolone. medchemexpress.com At the same time, these compounds led to markedly decreased side effects, such as increases in blood glucose and the expression of hepatic tyrosine aminotransferase, which are classic indicators of GR transactivation. medchemexpress.com This separation of anti-inflammatory effects from metabolic side effects is the hallmark of a synergistic or sensitizing agent, which could allow for the use of lower, more tolerable doses of conventional glucocorticoids. nih.gov

Enzyme Inhibition Studies

Preclinical research literature extensively covers the investigation of various diphenylpropane derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (hIDO1). However, specific studies on the direct inhibitory activity of this compound on hIDO1 have not been reported in the reviewed scientific literature. While the broader class of compounds containing a diphenylpropane scaffold has been explored for hIDO1 inhibition, data detailing the specific interaction and inhibitory potency of this compound against this enzyme are not available.

Other Investigated Biological Targets and Pathways

While direct enzyme inhibition studies on this compound are not prevalent in the current body of preclinical research, the compound has been utilized as a chemical intermediate in the synthesis of molecules targeting pathways involved in cancer therapy. Specifically, it served as a precursor for a series of acetamide (B32628) derivatives investigated as dexamethasone sensitizers in the context of glucocorticoid-resistant acute lymphoblastic leukemia. rsc.org

In this line of research, this compound was reacted with chloroacetyl chloride to form an acetamide derivative, which was then further modified. rsc.org The resulting compounds were evaluated for their ability to sensitize cancer cells to the effects of dexamethasone. The study of these derivatives provided insights into the structure-activity relationships (SAR) for this class of molecules, highlighting the role of the diphenylpropane moiety in their biological activity.

The SAR analysis of the synthesized derivatives, which incorporate the this compound backbone, revealed several key features for their dexamethasone sensitizing effect. It was noted that a tertiary acetamide generally led to more potent compounds compared to secondary acetamides. rsc.org Furthermore, the distance between the aromatic rings of the diphenylpropane group and the acetamide moiety was found to be a critical determinant of activity, with an optimal spacing of two to three carbons. rsc.org The data also suggested the presence of a large hydrophobic pocket in the biological target that accommodates the diphenylpropane structure. rsc.org

Table 1: Structure-Activity Relationship (SAR) Insights for Dexamethasone Sensitizing Compounds Derived from this compound

| Structural Feature | Observation | Reference |

|---|---|---|

| Acetamide Substitution | Tertiary acetamides were generally more potent than secondary acetamides. | rsc.org |

| Linker Length | The optimal distance between the aromatic ring and the acetamide moiety is 2 or 3 carbons. | rsc.org |

Preclinical Research Methodologies and Efficacy Studies

In Vitro Biological Assay Development and High-Throughput Screening

No specific in vitro assays or high-throughput screening campaigns have been reported for N-isopropyl-3,3-diphenylpropan-1-amine. The development of such assays would typically be the initial step in characterizing the biological activity of a novel compound.

Cellular Models for Efficacy and Mechanism Elucidation

There is no information available on the use of specific cellular models to investigate the efficacy or to elucidate the mechanism of action of this compound.

Receptor Binding and Functional Assays

The receptor binding profile and functional activity of this compound have not been documented. Consequently, its affinity and selectivity for any biological targets remain unknown.

Preclinical Pharmacokinetic and Metabolic Pathway Research

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) properties or the metabolic pathways of this compound have been published.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques (e.g., HPLC, UHPLC) for Research Sample Analysisnist.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation, identification, and preliminary quantification of N-isopropyl-3,3-diphenylpropan-1-amine in solution. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

In a typical HPLC or UHPLC setup for analyzing this compound, a reversed-phase column (e.g., C18) would likely be used. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient of the mobile phase composition can be optimized to achieve the best separation from any impurities or other components in the sample matrix. Detection is commonly achieved using a UV detector, as the phenyl groups in the molecule absorb ultraviolet light.

Key Parameters for HPLC/UHPLC Analysis:

Column: The choice of stationary phase is critical for effective separation.

Mobile Phase: The composition and gradient of the solvent system determine the retention time and resolution of the analyte.

Flow Rate: This parameter affects the analysis time and separation efficiency.

Detection Wavelength: Selected based on the UV absorbance maximum of the compound to ensure high sensitivity.

The primary output from an HPLC or UHPLC analysis is a chromatogram, which plots the detector response against time. The peak corresponding to this compound will have a characteristic retention time under specific analytical conditions, which can be used for its identification. The area under the peak is proportional to the concentration of the compound in the sample.

Interactive Data Table: Hypothetical HPLC-UV Data for this compound Analysis

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |

| Standard 1 | 5.2 | 12500 | 10 |

| Standard 2 | 5.2 | 25100 | 20 |

| Research Sample 1 | 5.2 | 18750 | 15 |

| Research Sample 2 | 5.2 | 31250 | 25 |

Mass Spectrometry Applications in Compound Analysisnist.govdocbrown.info

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for the structural elucidation and confirmation of the identity of this compound. When coupled with a chromatographic technique like HPLC or Gas Chromatography (GC), it provides a high degree of specificity and sensitivity (LC-MS or GC-MS).

In the mass spectrum of this compound, the molecular ion peak [M]+ would be observed, corresponding to the mass of the intact molecule. Furthermore, characteristic fragmentation patterns can provide structural information. For instance, the cleavage of the isopropyl group or the diphenylpropyl moiety would result in fragment ions with specific m/z values, which can be used to confirm the compound's structure. docbrown.info

Common Ionization Techniques for Amines:

Electron Ionization (EI): Often used in GC-MS, it provides detailed fragmentation patterns.

Electrospray Ionization (ESI): Commonly used in LC-MS, it is a soft ionization technique that typically produces the protonated molecular ion [M+H]+.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Description |

| [M+H]+ | 268.2065 | Protonated molecular ion |

| [M-C3H7]+ | 225.1280 | Fragment from loss of isopropyl group |

| [C15H16]+ | 196.1252 | Fragment corresponding to the diphenylpropyl cation |

Nuclear Magnetic Resonance (NMR) for Purity and Compound Analysis in Researchnist.govchemicalbook.comdocbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation and purity assessment of this compound. 1H NMR and 13C NMR are the most common types of NMR used for organic compounds.

1H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The spectrum of this compound would show distinct signals for the protons on the aromatic rings, the propyl chain, and the isopropyl group. The integration of these signals gives the ratio of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent protons. docbrown.info

13C NMR: Provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal in the 13C NMR spectrum.

NMR is also a powerful tool for determining the purity of a research sample. The presence of unexpected signals in the spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to accurately determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.

Interactive Data Table: Predicted 1H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons | 7.1 - 7.4 | Multiplet | 10H |

| Methine proton (isopropyl) | 2.8 - 3.0 | Septet | 1H |

| Methylene protons (propyl chain) | 2.4 - 2.6 | Multiplet | 4H |

| Methyl protons (isopropyl) | 1.0 - 1.2 | Doublet | 6H |

| Methine proton (propyl chain) | 4.0 - 4.2 | Triplet | 1H |

Development of Specific Quantification Methodsnih.gov

While general chromatographic and spectroscopic methods can be used for the analysis of this compound, the development of specific and validated quantification methods is essential for accurate and reliable measurements in complex matrices. This is particularly important in areas such as metabolic studies or environmental analysis.

The development of a quantitative method typically involves:

Method Optimization: Fine-tuning of chromatographic and mass spectrometric parameters to achieve optimal sensitivity, selectivity, and speed.

Method Validation: A rigorous process to demonstrate that the analytical method is suitable for its intended purpose. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Use of Internal Standards: An isotopically labeled version of this compound or a structurally similar compound is often used as an internal standard to correct for variations in sample preparation and instrument response.

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method could be developed for the highly sensitive and selective quantification of this compound in biological fluids. This would involve monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), which significantly reduces background noise and enhances specificity.

Advanced Research Directions and Academic Potential

Rational Design of Novel Analogues with Enhanced Selectivity

The rational design of novel analogues of N-isopropyl-3,3-diphenylpropan-1-amine holds considerable promise for developing compounds with enhanced selectivity for specific biological targets. The diphenylpropylamine core is a well-established pharmacophore known to interact with various receptors, including opioid and dopamine (B1211576) receptors. cuny.edumdpi.com The N-isopropyl group provides a crucial point of modification to fine-tune these interactions.

Structure-activity relationship (SAR) studies on related diphenylpropylamines and other receptor ligands have demonstrated that the nature and size of the N-substituent can significantly influence binding affinity and functional activity. nih.govresearchgate.net By systematically modifying the N-isopropyl group—for instance, through bioisosteric replacement with cyclopropyl, tert-butyl, or other small alkyl groups—researchers can probe the steric and electronic requirements of the receptor's binding pocket. sci-hub.secambridgemedchemconsulting.com This approach can lead to the identification of analogues with improved selectivity for a particular receptor subtype, potentially minimizing off-target effects. For example, in the context of opioid receptors, such modifications could yield ligands with a biased signaling profile, selectively activating G-protein signaling pathways over β-arrestin recruitment, a strategy believed to lead to safer analgesics.

Exploration of Uncharted Biological Targets and Pathways

While the diphenylpropylamine scaffold is often associated with opioid and dopamine receptors, the unique substitution pattern of this compound may confer affinity for previously unexplored biological targets. High-throughput screening of this compound against a broad panel of receptors, enzymes, and ion channels could uncover novel interactions and therapeutic possibilities.

Phenotypic screening, where the effect of the compound is observed in cellular or whole-organism models without a preconceived target, represents another powerful approach. This unbiased method could reveal unexpected biological activities and pathways modulated by this compound, opening new avenues for research into its mechanism of action and potential therapeutic applications.

Integration of Computational and Experimental Design Strategies

The synergy between computational modeling and experimental synthesis and testing is a cornerstone of modern drug discovery and can be effectively applied to the study of this compound. Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of this compound and its analogues at the atomic level. nih.govmdpi.comresearchgate.net

By creating homology models of target receptors, researchers can predict how subtle structural changes to the ligand, such as alterations to the N-isopropyl group or the diphenylmethyl moiety, will affect binding affinity and orientation. nih.gov These computational predictions can then guide the synthesis of a focused library of analogues, prioritizing those with the highest probability of desired activity. This iterative cycle of computational design, chemical synthesis, and biological evaluation can significantly accelerate the discovery of potent and selective ligands.

Applications in Chemical Probe Development for Biological Systems

This compound and its rationally designed analogues have the potential to be developed into valuable chemical probes for studying biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, allowing researchers to investigate its role in cellular processes and disease. nih.gov

By attaching a fluorescent tag or a photoaffinity label to the this compound scaffold, it may be possible to create probes for visualizing receptor localization and trafficking in living cells. acs.orgacs.org Furthermore, the development of selective antagonists based on this scaffold could provide tools for dissecting the physiological and pathological roles of its target receptors. The insights gained from using these chemical probes can contribute to a deeper understanding of fundamental biology and aid in the validation of new drug targets. nih.gov

Q & A

What are the established synthetic routes for N-isopropyl-3,3-diphenylpropan-1-amine, and what key reaction conditions influence yield?

Basic Research Question

A common synthetic pathway involves reductive amination of 3,3-diphenylpropanal with isopropylamine, using sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst. Alternatively, nucleophilic substitution of 3,3-diphenylpropyl bromide with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Key factors affecting yield include:

- Temperature : Optimal reaction temperatures range from 60–80°C for alkylation steps to minimize side reactions .

- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation improves efficiency in reductive amination .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .

What spectroscopic methods are recommended for characterizing this compound?

Basic Research Question

Characterization requires a combination of techniques:

- ¹H/¹³C NMR : Peaks at δ 1.0–1.2 ppm (isopropyl CH₃), δ 2.6–3.0 ppm (methylene CH₂ adjacent to amine), and aromatic protons (δ 6.8–7.4 ppm) confirm structure. ¹³C NMR resolves quaternary carbons in the diphenyl groups .

- IR Spectroscopy : Stretching frequencies at ~3300 cm⁻¹ (N-H) and ~1100 cm⁻¹ (C-N) validate the amine group .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 297 for [M+H]⁺) and fragmentation patterns distinguish isomers .

How can researchers address low yields in the alkylation step during synthesis?

Advanced Research Question

Low yields often stem from incomplete substitution or byproduct formation. Mitigation strategies include:

- Solvent optimization : Switch to DMSO or THF to stabilize intermediates and reduce side reactions .

- Stoichiometric adjustments : Use a 2:1 molar ratio of alkylating agent to isopropylamine to drive the reaction forward .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials .

What computational approaches predict the pharmacological activity of this compound?

Advanced Research Question

Computational methods include:

- Molecular Docking : Simulate binding affinity to targets like serotonin receptors (e.g., 5-HT₁A) using AutoDock Vina and PDB structures .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from PubChem bioassays .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

What safety protocols are essential when handling this compound in the lab?

Basic Research Question

Critical safety measures:

- Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity risk) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritant category 1B) .

- Spill management : Neutralize spills with activated carbon and dispose as hazardous waste .

How can researchers resolve discrepancies in reported solubility data for this compound?

Advanced Research Question

Contradictory solubility values often arise from:

- Solvent purity : Use HPLC-grade solvents and report lot numbers .

- Temperature control : Standardize measurements at 25°C ± 0.1°C .

- Analytical validation : Cross-validate via UV-Vis spectroscopy (λmax ~260 nm) and gravimetric analysis .

What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

Advanced Research Question

For chiral analogs (e.g., R/S isomers):

- Chiral chromatography : Use Chiralpak IG-3 columns with hexane/isopropanol (90:10) mobile phase .

- Derivatization : Form diastereomers with (+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher’s acid) for NMR analysis .

- Crystallization : Screen solvent pairs (e.g., ethanol/water) to isolate enantiopure crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.